molecular formula C12H22O2 B1617183 1-(3,3-Dimethylcyclohexyl)ethyl acetate CAS No. 25225-10-9

1-(3,3-Dimethylcyclohexyl)ethyl acetate

Cat. No.: B1617183
CAS No.: 25225-10-9
M. Wt: 198.3 g/mol
InChI Key: YWVSYRJWCROMKO-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylcyclohexyl)ethyl acetate (CAS: 25225-10-9) is a synthetic fragrance ingredient widely used in perfumery and household products due to its sweet woody, floral odor . Its molecular formula is C₁₂H₂₂O₂, with a molar mass of 198.30 g/mol . The compound is synthesized via esterification reactions involving glycolic acid, propionic anhydride, or direct acetylation of 1-(3,3-dimethylcyclohexyl)ethanol . Key applications include enhancing olfactory profiles in cosmetics, detergents, and air fresheners .

Properties

CAS No.

25225-10-9

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)ethyl acetate

InChI

InChI=1S/C12H22O2/c1-9(14-10(2)13)11-6-5-7-12(3,4)8-11/h9,11H,5-8H2,1-4H3

InChI Key

YWVSYRJWCROMKO-UHFFFAOYSA-N

SMILES

CC(C1CCCC(C1)(C)C)OC(=O)C

Canonical SMILES

CC(C1CCCC(C1)(C)C)OC(=O)C

Other CAS No.

25225-10-9

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Odor Profile Key Applications Synthesis Method Sources
This compound C₁₂H₂₂O₂ 198.30 Sweet woody, floral Fragrances, malodor control Esterification of 3,3-dimethylcyclohexanol with acetic anhydride
1-Methylcyclohexyl acetate C₉H₁₆O₂ 156.23 Mild herbaceous, clean Fragrances, solvents Acetylation of 1-methylcyclohexanol
Menthyl acetate C₁₂H₂₂O₂ 198.30 Minty, fresh Flavors, oral care Esterification of menthol with acetic acid
1-Acetylcyclohexyl acetate C₁₀H₁₄O₃ 170.21 Not specified Intermediate in organic synthesis Acetylation of 1-acetylcyclohexanol
Methyl β-ionyl acetate C₁₆H₂₄O₂ 248.36 Woody, floral High-end perfumes Esterification of β-ionone derivatives

Structural and Functional Differences

  • Molecular Complexity: The target compound features a 3,3-dimethylcyclohexyl backbone, which enhances steric hindrance and stability compared to simpler analogs like 1-methylcyclohexyl acetate . Menthyl acetate, though isomeric (C₁₂H₂₂O₂), derives from menthol (a bicyclic monoterpene), imparting distinct minty notes unsuitable for floral formulations .
  • Odor Profiles: The sweet woody, floral character of this compound contrasts with the fresh, clean notes of 1-methylcyclohexyl acetate and the woody depth of methyl β-ionyl acetate .
  • Synthetic Routes: The target compound is synthesized via esterification of 1-(3,3-dimethylcyclohexyl)ethanol, whereas menthyl acetate requires menthol derived from natural terpenes . 1-Acetylcyclohexyl acetate involves a dual acetylation process, making it more reactive but less stable .

Preparation Methods

Method Overview

The primary reported method for synthesizing 1-(3,3-dimethylcyclohexyl)ethyl acetate involves the esterification of dihydromyrcene with acetic acid in the presence of sulfuric acid as a catalyst. This method was detailed in a 2013 study published by Trans Tech Publications Ltd., which investigated the optimal conditions to maximize yield and product quality.

Reaction Conditions and Optimization

Parameter Optimal Condition Notes
Molar ratio (Dihydromyrcene:Acetic Acid:Sulfuric Acid) 1 : 3 : 0.2 Excess acetic acid favors ester formation
Reaction temperature 60 °C Moderate temperature to balance rate and stability
Reaction time 6.5 hours Sufficient for completion without degradation
Catalyst Sulfuric acid Strong acid catalyst for esterification

Under these conditions, the yield of this compound reached approximately 45.3%.

Characterization and Quality

The product was characterized using:

  • Gas Chromatography (GC)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)
  • Nuclear Magnetic Resonance (NMR)

These analyses confirmed the structure and purity of the ester. Sensory evaluation revealed the compound possesses a sweet, woody, and floral fragrance profile, making it suitable for perfumery applications.

Acetal Formation from 1-(3,3-Dimethylcyclohex-1-enyl) Ethanone Derivatives

Method Overview

Another approach involves the synthesis of acetals derived from 1-(3,3-dimethylcyclohex-1-enyl) ethanone, which are structurally related to this compound and used in perfumery for their amber or animalic notes. This method is described in patent WO2016097569A1, which outlines a process for preparing novel acetals with improved fragrance properties.

Synthetic Route

  • Starting material: 1-(3,3-dimethylcyclohex-1-enyl) ethanone
  • Reaction: Formation of acetals via reaction with appropriate alcohols under acidic conditions
  • Outcome: Compounds with enhanced fragrance characteristics and stability

This process is noted for its simplicity, efficiency, and relatively fewer synthetic steps compared to traditional methods for related fragrance compounds. The patent emphasizes the production of stereoisomeric mixtures or pure enantiomers, which can influence the olfactory properties.

Comparative Analysis and Notes on Preparation Methods

Aspect Acid-Catalyzed Esterification Acetal Formation from Ethanone Derivatives
Starting Materials Dihydromyrcene, Acetic Acid 1-(3,3-dimethylcyclohex-1-enyl) ethanone
Catalyst Sulfuric Acid Acid catalyst (unspecified, typically mineral acids)
Reaction Conditions 60 °C, 6.5 h Conditions optimized for acetal formation
Yield ~45.3% Not explicitly quantified in available data
Product Characterization GC, MS, IR, NMR Patent describes stereoisomeric control
Fragrance Profile Sweet, woody, floral Amber, animalic notes
Industrial Relevance Established method for fragrance synthesis Novel method with potential for improved perfumery applications

Research Findings and Practical Considerations

  • The acid-catalyzed esterification method is well-documented and provides a moderate yield under controlled conditions. The reaction parameters such as catalyst amount, temperature, and reactant ratios significantly affect the outcome.
  • The acetal synthesis approach, while less detailed in yield data, offers a promising alternative for producing related fragrance compounds with distinct olfactory profiles and potentially better stability and scent longevity.
  • Both methods require careful control of stereochemistry, as different isomers can have markedly different fragrance characteristics.
  • The choice of method may depend on the desired fragrance note, production scale, and cost considerations.

Q & A

Q. How can the synthesis of 1-(3,3-Dimethylcyclohexyl)ethyl acetate be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves selecting catalysts, adjusting reaction conditions, and refining purification protocols. Shen et al. (2013) achieved improved yields using acid-catalyzed esterification between 3,3-dimethylcyclohexanol and acetyl chloride under controlled temperatures (60–80°C) in anhydrous toluene. Key parameters include:

  • Catalyst selection: Lewis acids (e.g., ZnCl₂) or proton acids (H₂SO₄) enhance reaction rates.
  • Solvent systems: Non-polar solvents (e.g., toluene) minimize side reactions.
  • Purification: Column chromatography or fractional distillation removes unreacted precursors and byproducts . A comparative table of catalyst efficiency from Shen et al. is summarized below:
CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄707895
ZnCl₂808597

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the cyclohexyl backbone and acetate moiety. For example, the methyl groups on the cyclohexane ring appear as singlets in ¹H NMR (δ 1.0–1.2 ppm).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and identifies volatile impurities (detection limit: ~0.1% w/w).
  • Infrared Spectroscopy (IR): Validates ester C=O stretches (~1740 cm⁻¹) and C-O-C linkages (~1240 cm⁻¹). Regulatory databases like CAS Common Chemistry (EC 246-737-3) provide reference spectra for cross-validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?

Methodological Answer: Computational tools enable molecular-level insights:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. For example, the cyclohexyl group’s steric bulk reduces electrophilic attack at the ester carbonyl.
  • Molecular Docking: Screens potential biological targets (e.g., olfactory receptors) by simulating ligand-receptor binding affinities. A 2021 study on structurally similar esters used AutoDock Vina to identify hydrophobic binding pockets .
  • Molecular Dynamics (MD): Simulates conformational stability in solvents (e.g., water, ethanol) to assess aggregation behavior .

Q. What challenges arise in studying the adsorption behavior of this compound on indoor surfaces?

Methodological Answer: Adsorption studies require advanced surface analysis techniques:

  • Microspectroscopic Imaging: Combines AFM and Raman spectroscopy to map compound distribution on materials like glass or polymers.
  • Environmental Chamber Experiments: Replicate indoor conditions (humidity, temperature) to measure adsorption coefficients (Kₐ). A 2018 review highlighted discrepancies between lab-measured Kₐ and real-world data due to surface heterogeneity .
  • Challenges: Differentiating physisorption (van der Waals) vs. chemisorption (covalent bonding) and mitigating interference from co-adsorbed contaminants.

Q. How does stereochemical configuration influence the physicochemical properties of this compound?

Methodological Answer: Stereochemistry impacts solubility, volatility, and bioactivity:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers.
  • Thermodynamic Studies: Differential Scanning Calorimetry (DSC) measures melting points and phase transitions. For example, the cis-isomer may exhibit lower melting points due to reduced symmetry.
  • Computational Modeling: Conformational analysis (e.g., via Gaussian software) predicts steric effects on reactivity. The trans-configuration often shows higher thermal stability .

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